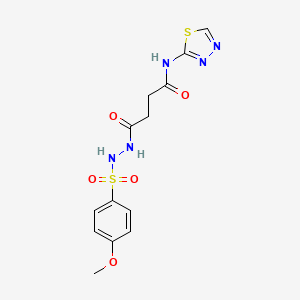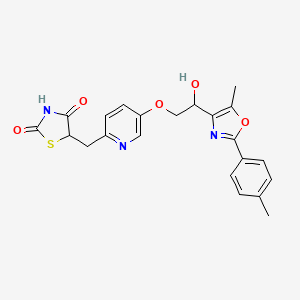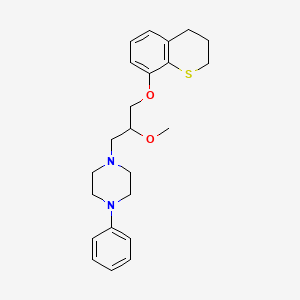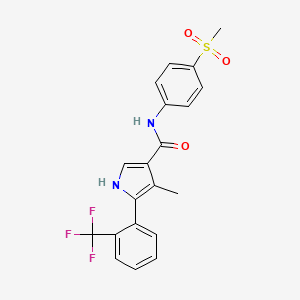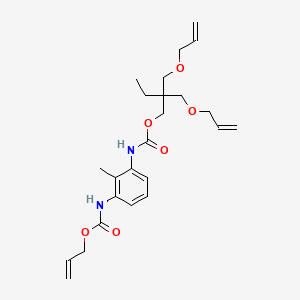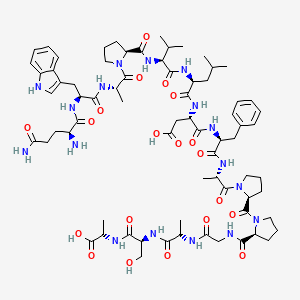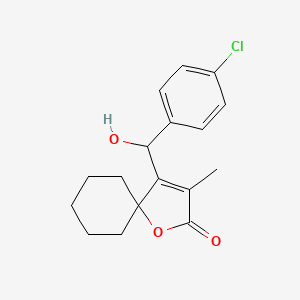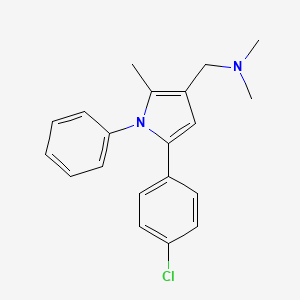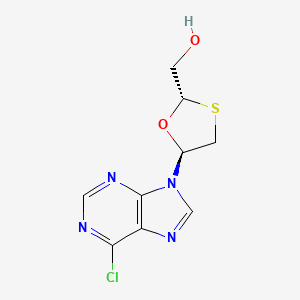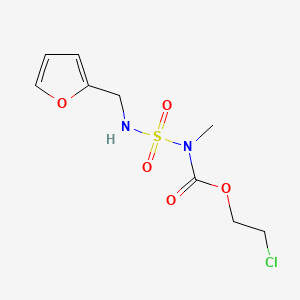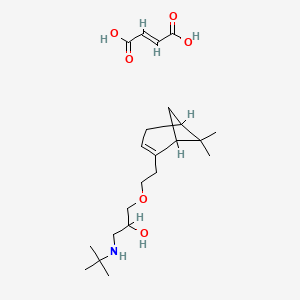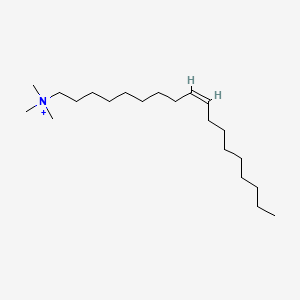
Oleyltrimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyltrimethylammonium is a quaternary ammonium compound with the molecular formula C21H44N. It is characterized by a long aliphatic chain with a double bond, making it a surfactant with unique properties. This compound is often used in various industrial and scientific applications due to its ability to modify surfaces and interact with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oleyltrimethylammonium can be synthesized through the quaternization of oleylamine with methyl iodide. The reaction typically involves the following steps:
- Dissolving oleylamine in an appropriate solvent such as ethanol.
- Adding methyl iodide to the solution.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Purifying the product through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of oleylamine to this compound while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Oleyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the double bond, resulting in a fully saturated aliphatic chain.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or hydroxides can be used under mild conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated quaternary ammonium compounds.
Substitution: Various substituted quaternary ammonium salts.
Applications De Recherche Scientifique
Oleyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Mécanisme D'action
The mechanism of action of oleyltrimethylammonium involves its interaction with cell membranes and other biological structures. The long aliphatic chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged molecules, enhancing its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Octadecyltrimethylammonium: Similar structure but with a fully saturated aliphatic chain.
Dodecyltrimethylammonium: Shorter aliphatic chain, resulting in different surfactant properties.
Cetyltrimethylammonium: Intermediate chain length, commonly used in similar applications.
Uniqueness: Oleyltrimethylammonium is unique due to its unsaturated aliphatic chain, which imparts distinct chemical reactivity and surface-active properties. This makes it particularly useful in applications requiring specific interactions with other molecules or surfaces.
Propriétés
Numéro CAS |
48074-73-3 |
|---|---|
Formule moléculaire |
C21H44N+ |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
trimethyl-[(Z)-octadec-9-enyl]azanium |
InChI |
InChI=1S/C21H44N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4/h12-13H,5-11,14-21H2,1-4H3/q+1/b13-12- |
Clé InChI |
QYWVQMLYIXYLRE-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


